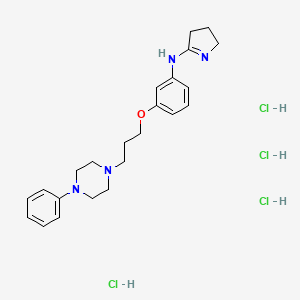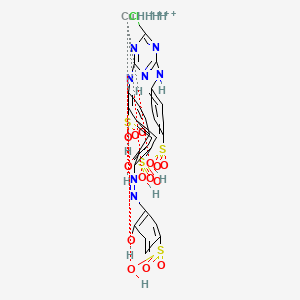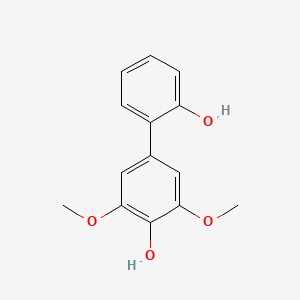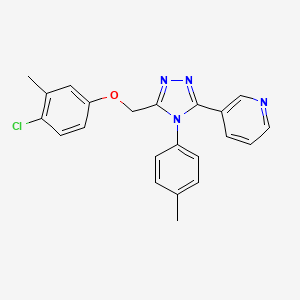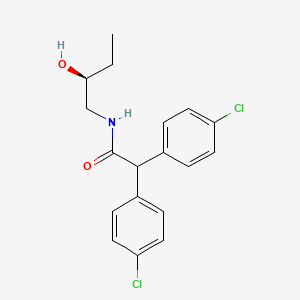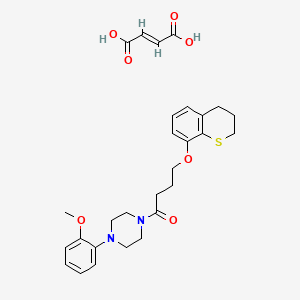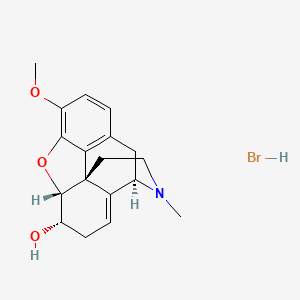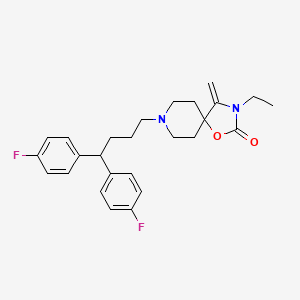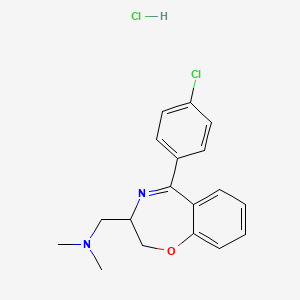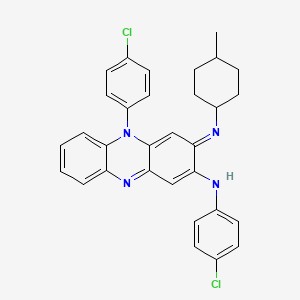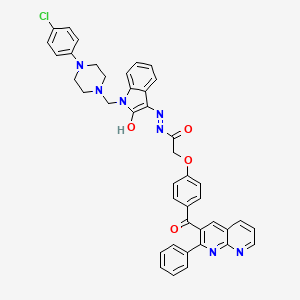
D-glycero-alpha-D-galacto-2-Nonulopyranosidonic acid, 5-bromo-1H-indol-3-yl 5-(acetylamino)-3,5-dideoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-N-Acetylneuraminic acid-5-bromo-3-indolyl-alpha-ketoside is a complex organic compound with the chemical formula C19H23BrN2O9 and a molecular weight of 503.3 g/mol . This compound is known for its unique structure, which includes a brominated indole moiety and a neuraminic acid derivative. It is primarily used as a chromogenic substrate in biochemical assays to detect sialidase activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-N-Acetylneuraminic acid-5-bromo-3-indolyl-alpha-ketoside typically involves the following steps :
Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.
Coupling Reaction: The brominated indole is then coupled with a neuraminic acid derivative under acidic or basic conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of indole using industrial-grade bromine or NBS.
Automated Coupling: Automated coupling reactions in large reactors to ensure consistency and yield.
High-Throughput Purification: Use of high-throughput purification methods like industrial chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
5-N-Acetylneuraminic acid-5-bromo-3-indolyl-alpha-ketoside undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of indole-3-methanol derivatives.
Substitution: Formation of indole-3-amine or indole-3-thiol derivatives.
科学的研究の応用
5-N-Acetylneuraminic acid-5-bromo-3-indolyl-alpha-ketoside has a wide range of applications in scientific research :
Biochemistry: Used as a chromogenic substrate to detect sialidase activity in various biological samples.
Molecular Biology: Employed in assays to study the enzymatic activity of neuraminidases.
Medicine: Potential use in diagnostic assays for detecting bacterial and viral infections that involve sialidase activity.
Industry: Utilized in the production of biochemical reagents and diagnostic kits
作用機序
The mechanism of action of 5-N-Acetylneuraminic acid-5-bromo-3-indolyl-alpha-ketoside involves its hydrolysis by sialidase enzymes . The compound acts as a substrate for these enzymes, which cleave the glycosidic bond, releasing 5-bromoindoxyl. This product undergoes further oxidation to form a blue-colored compound, indicating the presence of sialidase activity .
類似化合物との比較
Similar Compounds
- 5-Bromo-4-chloro-3-indolyl-alpha-D-N-acetylneuraminic acid
- 5-Bromo-3-indolyl-alpha-D-N-acetylneuraminic acid
Uniqueness
5-N-Acetylneuraminic acid-5-bromo-3-indolyl-alpha-ketoside is unique due to its specific brominated indole structure, which provides distinct chromogenic properties. This makes it particularly useful in detecting sialidase activity with high sensitivity and specificity .
特性
CAS番号 |
64122-65-2 |
|---|---|
分子式 |
C19H23BrN2O9 |
分子量 |
503.3 g/mol |
IUPAC名 |
(2S,4S,5R,6R)-5-acetamido-2-[(5-bromo-1H-indol-3-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C19H23BrN2O9/c1-8(24)22-15-12(25)5-19(18(28)29,31-17(15)16(27)13(26)7-23)30-14-6-21-11-3-2-9(20)4-10(11)14/h2-4,6,12-13,15-17,21,23,25-27H,5,7H2,1H3,(H,22,24)(H,28,29)/t12-,13+,15+,16+,17+,19+/m0/s1 |
InChIキー |
YSCDQQPHGFICPU-YZKZVDITSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CNC3=C2C=C(C=C3)Br)O |
正規SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CNC3=C2C=C(C=C3)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



